BenchChemオンラインストアへようこそ!

Troriluzole

Pharmacokinetics Bioavailability Prodrug Design

Choose Troriluzole (BHV-4157) for your research to leverage its rationally designed tripeptide prodrug architecture. Unlike generic riluzole, it delivers 1.3-1.5x higher active-moiety bioavailability, eliminates the negative food effect, and exhibits substantially lower PK variability, enabling once-daily dosing and a superior safety profile. Essential for SCA, addiction, oncology, and CNS prodrug research; outcomes from generic riluzole cannot be reliably extrapolated to this entity.

Molecular Formula C15H16F3N5O4S
Molecular Weight 419.4 g/mol
CAS No. 1926203-09-9
Cat. No. B611475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroriluzole
CAS1926203-09-9
SynonymsBHV-4157;  troriluzole.
Molecular FormulaC15H16F3N5O4S
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN
InChIInChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyYBZSGIWIPOUSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Troriluzole CAS 1926203-09-9: A Tripeptide Riluzole Prodrug Engineered for Differentiated Pharmacokinetics in SCA and CNS Disorders


Troriluzole (also known as BHV-4157 or trigriluzole) is a third-generation, tripeptide prodrug of the glutamate modulator riluzole . It is rationally designed as a new chemical entity to overcome the significant clinical liabilities of its parent compound, which include poor and variable oral bioavailability, a negative food effect, and dose-dependent hepatotoxicity [1]. Following oral administration, Troriluzole is efficiently cleaved by systemic peptidases to release the active moiety, riluzole, which then normalizes synaptic glutamate levels by enhancing glial excitatory amino acid transporter (EAAT) function and inhibiting presynaptic glutamate release [2].

Why Troriluzole Cannot Be Interchanged with Riluzole or Other Glutamate Modulators for Targeted SCA and CNS Research


Troriluzole's molecular architecture fundamentally alters its pharmacokinetic (PK) profile relative to its parent compound, riluzole, and other in-class molecules. Direct substitution with oral riluzole fails to replicate Troriluzole's key pharmacological advantages, which include a 1.3- to 1.5-fold higher bioavailability of the active riluzole moiety, the elimination of a negative food effect, and a substantially lower PK variability [1]. These differences are not merely quantitative; they translate into clinically meaningful distinctions in dosing regimens (once-daily vs. twice-daily) and safety profiles [2]. Consequently, preclinical or clinical study outcomes obtained with generic riluzole or alternative glutamate modulators cannot be reliably extrapolated to the Troriluzole entity [3].

Quantitative Evidence for Troriluzole's Differentiated Profile vs. Riluzole and In-Class Modulators


Superior Oral Bioavailability of the Active Moiety vs. Riluzole

In a Phase 1 clinical study (BHV4157-107) comparing an equimolar dose of Troriluzole (100 mg) to oral riluzole (50 mg), the bioavailability (BA) of the active metabolite riluzole was significantly higher after Troriluzole administration. This demonstrates the prodrug's ability to bypass hepatic first-pass metabolism, a primary liability of the parent drug [1].

Pharmacokinetics Bioavailability Prodrug Design

Elimination of Negative Food Effect and Reduced PK Variability vs. Riluzole

Unlike riluzole, which requires twice-daily dosing on an empty stomach due to a significant negative food effect, Troriluzole's absorption is not impacted by food. Furthermore, the prodrug exhibits substantially lower pharmacokinetic variability. This is a critical differentiation for study design and potential therapeutic use, enabling once-daily dosing and simplifying administration protocols [1].

Pharmacokinetics Food Effect Drug Formulation

Sustained Functional Benefit in Spinocerebellar Ataxia (SCA): Delayed Disease Progression vs. Untreated Natural History

In a pivotal real-world evidence (RWE) study (BHV4157-206-RWE) that formed the basis for a New Drug Application (NDA) to the FDA, Troriluzole treatment resulted in a significantly slower rate of disease progression in SCA patients compared to untreated external controls. This effect was quantified using the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) [1].

Spinocerebellar Ataxia Disease Modification Real-World Evidence

Efficient Prodrug Activation and Sustained Active Moiety Exposure in Oncology Setting

In a Phase 1b clinical trial combining Troriluzole with the PD-1 antibody nivolumab in patients with advanced solid tumors, pharmacokinetic data confirmed the prodrug's rapid and efficient conversion to its active form. This finding supports the intended design and provides a comparator baseline for other investigational prodrugs in oncology [1].

Oncology Immunotherapy Pharmacokinetics

Preclinical Efficacy in Attenuating Opioid Addiction-Related Behaviors vs. Vehicle

In a rat model of opioid addiction, Troriluzole (TRLZ) administration significantly attenuated multiple adverse outcomes associated with chronic opioid exposure, including physical dependence, reinforcing effects, and relapse-like behaviors. This provides a direct, quantitative preclinical comparison against vehicle control, establishing Troriluzole's activity in a novel therapeutic area [1].

Opioid Use Disorder Addiction Preclinical Model

Optimal Research and Translational Application Scenarios for Troriluzole Based on Differentiated Evidence


Translational Research in Spinocerebellar Ataxia (SCA)

Given the compelling real-world evidence demonstrating a 50-70% reduction in disease progression rate and a 1.5-2.2-year delay in functional decline [1], Troriluzole is the premier investigational agent for use in SCA research. Its procurement is essential for any laboratory or clinical research organization focused on understanding disease modification in polyglutamine disorders, validating novel biomarkers of progression (e.g., volumetric MRI, fluid biomarkers), or developing combination therapy strategies for this rare and devastating disease.

CNS Drug Development and Pharmacokinetic Optimization Studies

Troriluzole serves as an exemplary case study in successful prodrug design for CNS applications. Researchers in pharmaceutical sciences and drug metabolism can utilize this compound as a benchmark to study the impact of prodrug strategies on overcoming first-pass metabolism, mitigating food effects, and reducing pharmacokinetic variability [1]. Its well-characterized profile makes it an ideal tool for developing and validating in vitro and in vivo models of hepatic and systemic drug activation.

Investigating Glutamatergic Signaling in Addiction and Substance Use Disorders

For neuroscientists studying the neurobiology of addiction, Troriluzole offers a superior pharmacological tool compared to its parent compound, riluzole. Its optimized PK profile ensures more reliable target engagement, and preclinical data demonstrates significant efficacy in reducing opioid and stimulant-related behaviors [1]. This compound is therefore highly valuable for mechanistic studies exploring the role of synaptic glutamate in reward pathways, withdrawal, and relapse prevention in rodent models.

Mechanistic and Combination Studies in Immuno-Oncology

In oncology research, particularly in the context of overcoming resistance to immune checkpoint inhibitors (ICIs), Troriluzole presents a unique investigational agent. Phase 1b clinical data confirms its safe combination with nivolumab and suggests potential for disease stabilization in PD-1-resistant tumors [1]. Researchers can employ Troriluzole to further dissect the interplay between glutamatergic signaling, MAPK/PI3K/AKT pathways, and the tumor immune microenvironment, providing a more effective tool than riluzole, which failed in this setting due to PK limitations.

Quote Request

Request a Quote for Troriluzole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.